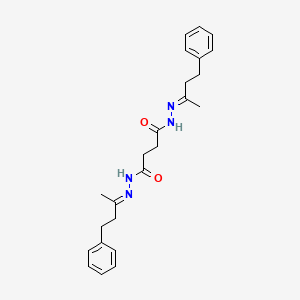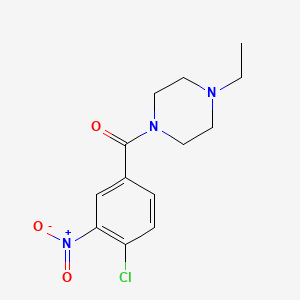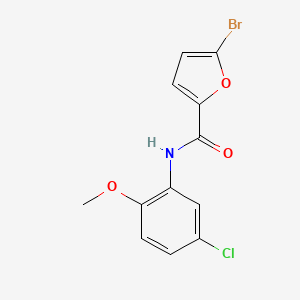
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'~1~,N'~4~-bis(1-methyl-3-phenylpropylidene)succinohydrazide, commonly known as BMPPS, is a chemical compound that belongs to the class of hydrazides. It is a yellow crystalline powder that has been used extensively in scientific research due to its unique properties. BMPPS has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of BMPPS is not fully understood. However, it has been proposed that BMPPS acts by binding to metal ions and inhibiting their activity. It has also been suggested that BMPPS may act by disrupting the membrane structure of cells, leading to cell death.
Biochemical and Physiological Effects
BMPPS has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BMPPS has also been found to have antiviral activity against the herpes simplex virus and the human immunodeficiency virus. In addition, BMPPS has been shown to have antibacterial activity against a wide range of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMPPS has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, BMPPS has some limitations for lab experiments. It is toxic and must be handled with care. It is also insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on BMPPS. One area of research could be the development of new synthetic methods for BMPPS, which could improve the yield and purity of the compound. Another area of research could be the investigation of the mechanism of action of BMPPS, which could lead to the development of new drugs with similar activities. Finally, the use of BMPPS in drug delivery systems could be explored, which could improve the efficacy and safety of existing drugs.
Métodos De Síntesis
BMPPS can be synthesized through the reaction of 1-methyl-3-phenylpropylamine with succinic anhydride in the presence of hydrazine hydrate. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product through the addition of hydrazine hydrate. The yield of BMPPS can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the amount of reagents used.
Aplicaciones Científicas De Investigación
BMPPS has been widely used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. BMPPS has been used as a ligand for the detection of metal ions, such as copper, cobalt, and nickel. It has also been used as a catalyst for the synthesis of organic compounds, such as pyrroles and pyridines. In addition, BMPPS has been found to have antitumor, antiviral, and antibacterial activities.
Propiedades
IUPAC Name |
N,N'-bis[(E)-4-phenylbutan-2-ylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2/c1-19(13-15-21-9-5-3-6-10-21)25-27-23(29)17-18-24(30)28-26-20(2)14-16-22-11-7-4-8-12-22/h3-12H,13-18H2,1-2H3,(H,27,29)(H,28,30)/b25-19+,26-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDPNVPCFIRHNY-FQHZWJPGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CCC(=O)N/N=C(/CCC1=CC=CC=C1)\C)/CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
![2-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5885495.png)

![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)


![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)


![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)